molecular formula C17H18ClNO3 B5816710 N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide

N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide

Cat. No. B5816710
M. Wt: 319.8 g/mol
InChI Key: GCTPXXIFZGDEAJ-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide, also known as UMI-77, is a small molecule inhibitor that has been increasingly used in scientific research for its ability to target and inhibit the activity of the protein MDM2. MDM2 is an important regulator of the tumor suppressor protein p53, which plays a critical role in preventing the development of cancer. By inhibiting MDM2, UMI-77 has been shown to activate p53 and induce cell death in cancer cells, making it a promising candidate for cancer therapy.

Mechanism of Action

N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide works by inhibiting the activity of MDM2, which is a negative regulator of p53. MDM2 binds to p53 and promotes its degradation, thereby preventing it from carrying out its tumor suppressor functions. By inhibiting MDM2, N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide prevents the degradation of p53 and allows it to activate genes involved in cell cycle arrest and apoptosis, leading to cancer cell death.
Biochemical and physiological effects:
N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide has been shown to induce cell death in cancer cells, particularly those with wild-type p53. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide has been shown to inhibit the growth and metastasis of cancer cells in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide is its specificity for MDM2, which allows for targeted inhibition of p53 degradation. However, one limitation is its relatively low potency compared to other MDM2 inhibitors. In addition, N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide has been shown to be unstable in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research involving N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide. One area of interest is the development of more potent and stable derivatives of N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide that can be used in clinical settings. Another area of interest is the exploration of combination therapies involving N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide and other cancer treatments, such as chemotherapy and radiation therapy. Finally, further research is needed to fully understand the molecular mechanisms underlying the activity of N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide and its potential use in cancer therapy.

Synthesis Methods

The synthesis of N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with 3-chloro-1-propanol to form 3-(3-chloropropoxy)-4-methoxybenzaldehyde. This compound is then reacted with 2-bromoethylamine hydrobromide to form N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide.

Scientific Research Applications

N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide has been extensively studied for its potential use in cancer therapy. In particular, it has been shown to be effective in inducing cell death in cancer cells that have wild-type p53, which is often lost or mutated in cancer cells. N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-21-15-7-6-13(11-16(15)22-2)17(20)19-9-8-12-4-3-5-14(18)10-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTPXXIFZGDEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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